
Amino(imino)iodophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(imino)iodophosphanium is a unique compound characterized by the presence of amino, imino, and iodophosphane functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amino(imino)iodophosphanium typically involves the reaction of phosphane derivatives with amino and imino compounds under controlled conditions. One common method includes the oxidative preparation of α-imino esters from glycinates using oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), CuOAc, or Ru(bpy)3Cl2/light, followed by in situ Mannich reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Amino(imino)iodophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and imino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as hydrogen gas or metal hydrides. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of amino and imino derivatives.
Applications De Recherche Scientifique
Amino(imino)iodophosphanium has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of amino(imino)iodophosphanium involves its interaction with molecular targets through its amino, imino, and iodophosphane groups. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .
Comparaison Avec Des Composés Similaires
Amino(imino)iodophosphanium can be compared with other similar compounds, such as:
Imino acids: These compounds contain both imine and carboxyl functional groups and are structurally related to amino acids.
Aminophosphine oxides: These compounds contain a P-N bond and are used as ligands in coordination chemistry.
Non-proteinogenic amino acids: These amino acids are not genetically encoded and have unique properties compared to standard amino acids.
Propriétés
Numéro CAS |
59730-26-6 |
|---|---|
Formule moléculaire |
H3IN2P+ |
Poids moléculaire |
188.916 g/mol |
Nom IUPAC |
amino-imino-iodophosphanium |
InChI |
InChI=1S/H3IN2P/c1-4(2)3/h(H3,2,3)/q+1 |
Clé InChI |
SODCBRGJYBAJIN-UHFFFAOYSA-N |
SMILES canonique |
N[P+](=N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


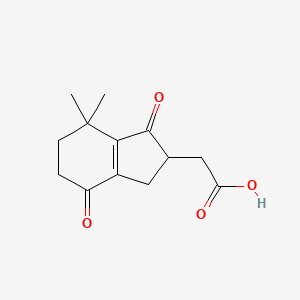
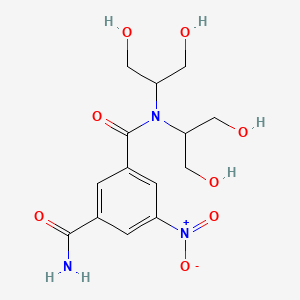
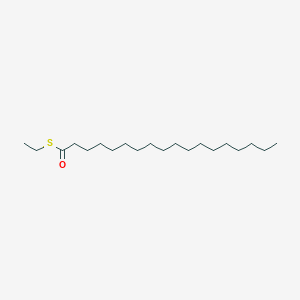
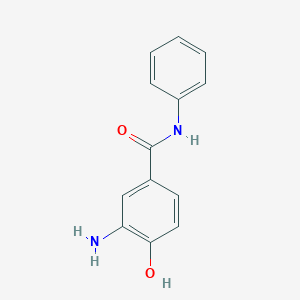
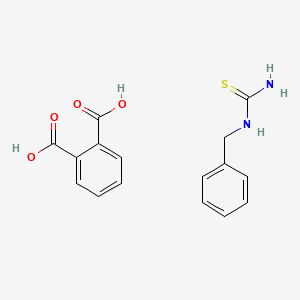
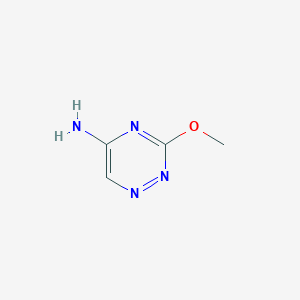
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)
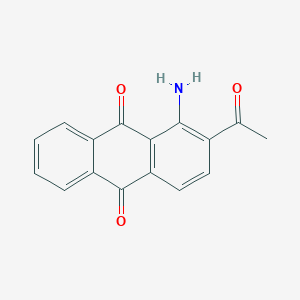
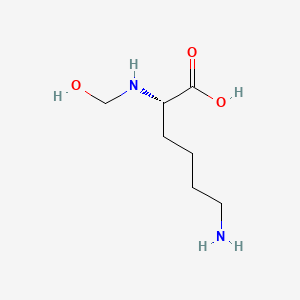
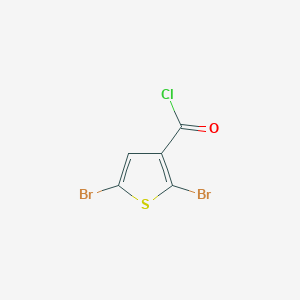
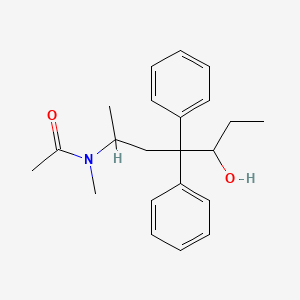
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)

